(R)-ethyl-2-hydroxypentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

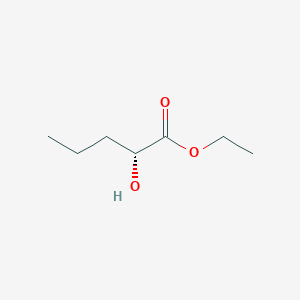

®-Ethyl-2-hydroxypentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the second carbon of a pentanoic acid backbone, with a hydroxyl group on the same carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-ethyl-2-hydroxypentanoate typically involves the esterification of ®-2-hydroxypentanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(R)-2-hydroxypentanoic acid+ethanolH2SO4this compound+water

Industrial Production Methods: In an industrial setting, the production of ®-ethyl-2-hydroxypentanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.

Types of Reactions:

Oxidation: ®-Ethyl-2-hydroxypentanoate can undergo oxidation to form ®-ethyl-2-oxopentanoate. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to ®-ethyl-2-hydroxypentanol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in ®-ethyl-2-hydroxypentanoate can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chlorine atom, forming ®-ethyl-2-chloropentanoate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide, under reflux conditions.

Major Products:

Oxidation: ®-Ethyl-2-oxopentanoate

Reduction: ®-Ethyl-2-hydroxypentanol

Substitution: ®-Ethyl-2-chloropentanoate

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(R)-ethyl-2-hydroxypentanoate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is utilized in the production of chiral compounds due to its stereochemical properties, which are crucial in drug development.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in synthesizing chiral intermediates for drug formulations. |

| Agrochemicals | Acts as a precursor for various agrochemical products. |

Biochemical Studies

The compound is employed in studies involving enzyme-catalyzed reactions, particularly with esterases and lipases. Its hydrolysis can provide insights into metabolic pathways involving 2-hydroxypentanoic acid.

- Enzyme Interaction : Research has shown that this compound can be hydrolyzed by esterases, leading to the release of 2-hydroxypentanoic acid, which plays a role in various metabolic processes.

Flavoring Agent

Due to its pleasant odor, this compound is utilized in the food industry as a flavoring agent. It is often incorporated into food products to enhance taste profiles.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as a chiral building block in synthesizing novel anti-inflammatory drugs. The compound facilitated the formation of key intermediates that exhibited significant biological activity.

Case Study 2: Biocatalysis

In a recent investigation, this compound was used to study enzyme kinetics involving lipases. The results indicated that this compound could significantly enhance the reaction rates in biocatalytic processes, showcasing its utility in green chemistry applications .

Wirkmechanismus

The mechanism of action of ®-ethyl-2-hydroxypentanoate primarily involves its hydrolysis to ®-2-hydroxypentanoic acid and ethanol. This hydrolysis can be catalyzed by esterases in biological systems. The released ®-2-hydroxypentanoic acid can then participate in various metabolic pathways, depending on the biological context.

Vergleich Mit ähnlichen Verbindungen

(S)-Ethyl-2-hydroxypentanoate: The enantiomer of ®-ethyl-2-hydroxypentanoate, with similar chemical properties but different biological activities.

Ethyl-2-hydroxybutanoate: A shorter-chain analog with different physical and chemical properties.

Ethyl-2-hydroxyhexanoate: A longer-chain analog with different solubility and reactivity.

Uniqueness: ®-Ethyl-2-hydroxypentanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Its hydroxyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

(R)-ethyl-2-hydroxypentanoate, an organic compound with the molecular formula C7H14O2, is notable for its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

This compound features a chiral center, which contributes to its enantiomeric properties. Its structure includes an ethyl ester group and a hydroxyl group, which are significant for its biological reactivity. The compound is primarily synthesized through esterification reactions involving 2-hydroxypentanoic acid and ethanol.

The biological activity of this compound is closely related to its hydrolysis into (R)-2-hydroxypentanoic acid and ethanol. This hydrolysis can be catalyzed by various enzymes, including esterases and lipases, which are prevalent in biological systems. The released (R)-2-hydroxypentanoic acid can participate in several metabolic pathways, influencing energy metabolism and potentially acting as a signaling molecule.

Biological Activity

- Metabolic Pathways :

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Study 1: Metabolism of this compound

A study investigated the metabolic pathways involving this compound in rat models. It was found that administration led to increased levels of certain metabolites associated with energy production, suggesting an active role in metabolic regulation .

Case Study 2: Antimicrobial Activity

In a controlled experiment, films made from polyhydroxybutyrate incorporated with this compound derivatives were tested against common foodborne pathogens. Results indicated significant antimicrobial activity at concentrations as low as 80 µg/g, highlighting its potential for use in food safety applications .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

ethyl (2R)-2-hydroxypentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-5-6(8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGTZMCASHTGBJ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.